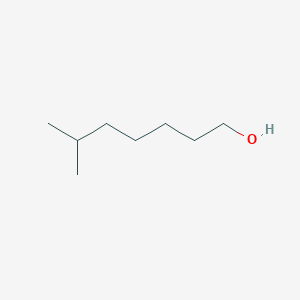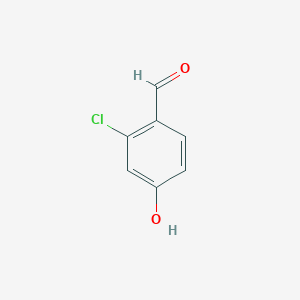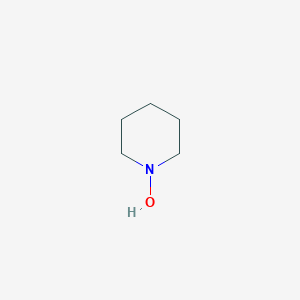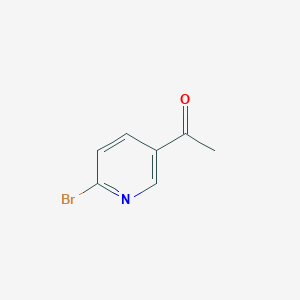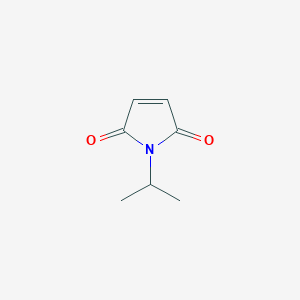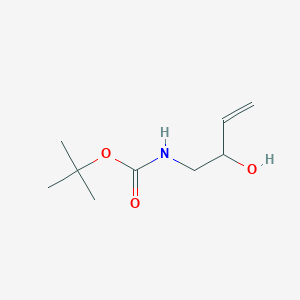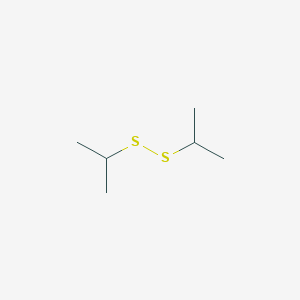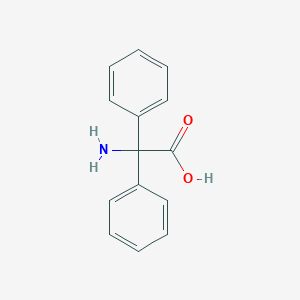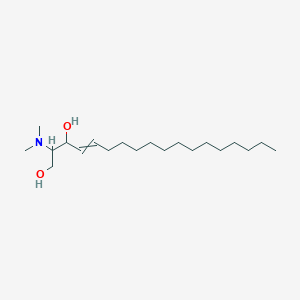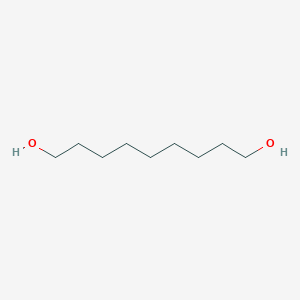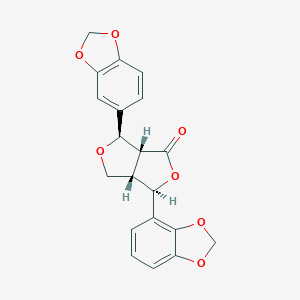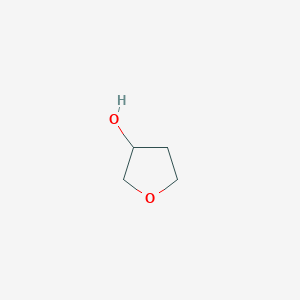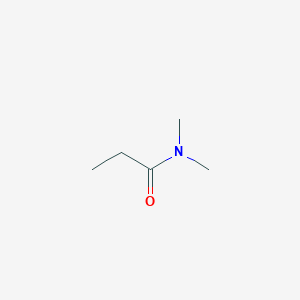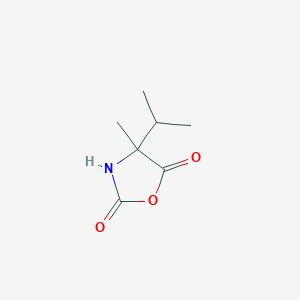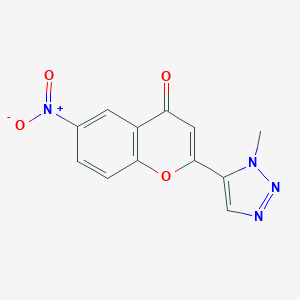
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as coumarin-triazole hybrid and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
The coumarin-triazole hybrid has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, this compound has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. This can help to protect cells from oxidative stress and prevent the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- in lab experiments has several advantages and limitations. One of the advantages is that this compound is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, this compound has shown promising results in various studies, which makes it a good candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro-. One of the directions is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Additionally, further research can be done to understand its mechanism of action and identify specific targets for its activity. Furthermore, research can be done to explore its potential as an anti-inflammatory agent and investigate its effects on various inflammatory diseases.
Métodos De Síntesis
The synthesis of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is carried out using a one-pot reaction. In this reaction, coumarin and azide react with each other in the presence of copper sulfate and sodium ascorbate to form the intermediate compound. This intermediate compound is then further reacted with nitroalkene to obtain the final product.
Aplicaciones Científicas De Investigación
The coumarin-triazole hybrid has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to be effective against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has also shown potential as an anti-inflammatory agent, which can be used to treat various inflammatory diseases.
Propiedades
Número CAS |
131924-52-2 |
|---|---|
Nombre del producto |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- |
Fórmula molecular |
C12H8N4O4 |
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-9(6-13-14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
Clave InChI |
PVYDWLAWQPBHFH-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
SMILES canónico |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Otros números CAS |
131924-52-2 |
Sinónimos |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



